molecular formula C15H11Cl2F2NO3 B3554143 N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B3554143
M. Wt: 362.2 g/mol
InChI Key: MHBWVJCRRHVZSI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by its complex aromatic structure

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F2NO3/c1-22-13-4-8(2-3-12(13)23-15(18)19)14(21)20-11-6-9(16)5-10(17)7-11/h2-7,15H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBWVJCRRHVZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichloroaniline and 4-(difluoromethoxy)-3-methoxybenzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3,5-dichloroaniline and the carboxylic acid group of 4-(difluoromethoxy)-3-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene rings can be replaced by other groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and difluoromethoxy groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce new substituents onto the aromatic rings.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methoxy groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound, particularly targeting the carbonyl group in the amide bond.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Materials Science: Due to its unique chemical structure, it is explored for use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby influencing various biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide can be compared with other similar compounds, such as:

    N-(3,5-dichlorophenyl)-2-fluorobenzamide: This compound has a similar structure but differs in the position and type of substituents on the benzene rings.

    N-(3,5-dichlorophenyl)-3-(difluoromethoxy)benzamide: This compound is closely related but lacks the methoxy group present in this compound.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
Reactant of Route 2
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N-(3,5-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

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